N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide
Description
N'-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide (CAS: 477872-16-5) is a heterocyclic sulfonohydrazide derivative with the molecular formula C₁₀H₁₀N₄O₃S₂ and a molecular weight of 298.34 g/mol . Its structure comprises a 4-methyl-1,2,3-thiadiazole ring linked via a carbonyl group to a benzenesulfonohydrazide moiety. This compound is part of a broader class of sulfonohydrazides and thiadiazole derivatives, which are studied for their diverse biological activities, including antifungal, herbicidal, and insecticidal properties .
Structure
3D Structure
Properties
IUPAC Name |
N'-(benzenesulfonyl)-4-methylthiadiazole-5-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3S2/c1-7-9(18-13-11-7)10(15)12-14-19(16,17)8-5-3-2-4-6-8/h2-6,14H,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFSAELAHXDBAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NNS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that 1,3,4-thiadiazole derivatives, which this compound is a part of, have been reported to inhibit matrix metalloproteinases (mmps). These enzymes play a crucial role in tissue remodeling and disease processes, including cancer and inflammation.
Mode of Action
1,3,4-thiadiazole compounds have been reported to prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway. This suggests that N’-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide might interact with its targets in a similar manner.
Biochemical Analysis
Biochemical Properties
It has been synthesized and evaluated for its antimicrobial activity. The compound was found to have potent antimicrobial properties, suggesting that it may interact with enzymes, proteins, and other biomolecules involved in microbial growth and survival.
Biological Activity
N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant case studies and research findings.
1. Synthesis of this compound
The synthesis typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with benzenesulfonohydrazide. The reaction conditions often include the use of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The following table summarizes the key steps in the synthesis:
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | 4-methyl-1,2,3-thiadiazole-5-carboxylic acid + benzenesulfonohydrazide + EDC | This compound |
| 2 | Purification (e.g., recrystallization) | Pure compound |
2.1 Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates potent activity against various bacterial strains. For example:
- Staphylococcus aureus : Inhibition zones were measured using agar diffusion methods.
- Escherichia coli : Minimum inhibitory concentration (MIC) values were determined through broth dilution methods.
The following table summarizes antimicrobial activity data:
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
2.2 Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies on various cancer cell lines revealed that it induces apoptosis and inhibits cell proliferation. Notably:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound appears to activate apoptotic pathways involving caspase activation and downregulation of anti-apoptotic proteins like Bcl-2.
The following table presents findings from anticancer assays:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Caspase activation |
| HeLa | 15 | Bcl-2 downregulation |
| A549 | 12 | Apoptosis induction |
Case Study 1: Antimicrobial Efficacy
A study conducted by Kaziukonytė et al. explored the antimicrobial efficacy of various thiadiazole derivatives, including this compound. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics .
Case Study 2: Anticancer Mechanisms
In a separate investigation published in Chemija, the anticancer effects of this compound were assessed using MCF-7 cells. The study concluded that the compound significantly reduced cell viability and induced apoptosis via mitochondrial pathways .
4. Conclusion
This compound shows promising biological activities, particularly in antimicrobial and anticancer domains. Its mechanisms involve apoptosis induction and inhibition of microbial growth through various pathways. Further research is warranted to fully elucidate its potential therapeutic applications and optimize its efficacy.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide has shown promising results against various bacterial strains. For instance, studies have reported that compounds with similar structures inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli by disrupting their cellular functions .
1.2 Anticancer Properties
Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. The compound has been investigated for its ability to inhibit specific cancer cell lines by inducing apoptosis. For example, a study demonstrated that related thiadiazole compounds could inhibit the heat shock protein 90 (Hsp90), a crucial protein involved in cancer cell survival .
1.3 Case Study: Synthesis and Evaluation
A notable case study involved the synthesis of various thiadiazole derivatives, including this compound. These compounds were evaluated for their biological activity against cancer cell lines and showed a dose-dependent response in inhibiting cell proliferation .
Agrochemical Applications
2.1 Fungicidal Activity
Thiadiazole derivatives have been extensively studied for their fungicidal properties. This compound has been found to exhibit significant activity against plant pathogens such as Botrytis cinerea and Rhizoctonia solani. A recent study reported that the compound inhibited the radial growth of these fungi by over 60%, indicating its potential as a fungicide in agricultural practices .
2.2 Plant Growth Promotion
In addition to its fungicidal properties, thiadiazole compounds have shown potential in promoting plant growth. Research indicates that these compounds can stimulate root development and enhance nutrient uptake in plants, contributing to overall plant health and yield improvement .
Material Science Applications
3.1 Synthesis of Novel Materials
this compound is also being explored for its potential in synthesizing novel materials with unique properties. Its chemical structure allows for modifications that can lead to materials with enhanced thermal stability and electrical conductivity. This opens avenues for applications in electronics and polymer science .
Data Tables
The following tables summarize key findings related to the applications of this compound.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s unique activity profile arises from the interplay between its sulfonohydrazide group and 4-methylthiadiazole ring. Key structural analogs include:
Key Observations :
Contrasts :
- The diacylhydrazine derivative shows strong insecticidal activity but weak fungicidal effects, highlighting the role of the dichloropyridine group in target specificity.
- Thiadiazole-cyanoacrylates are more potent herbicides than sulfonohydrazides, likely due to the electron-withdrawing cyano group enhancing reactivity.
Physicochemical and Spectral Properties
- IR Spectroscopy: The target compound’s carbonyl (C=O) stretch is expected near 1660–1680 cm⁻¹, similar to hydrazinecarbothioamides . Thione (C=S) vibrations (~1240–1260 cm⁻¹) are absent, confirming the sulfonohydrazide structure.
- NMR: The benzenesulfonohydrazide proton resonates as a singlet near δ 10.5–11.5 ppm (cf. δ 10.2 ppm in ). Thiadiazole methyl groups appear at δ 2.5–2.6 ppm .
- Crystal Structure: Analogous thiadiazole derivatives (e.g., ) crystallize in monoclinic systems with hydrogen-bonded networks, suggesting moderate solubility in polar solvents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
